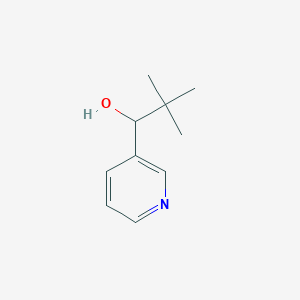
3-(2,2-Dimethyl-1-hydroxypropyl)pyridine
描述
3-(2,2-Dimethyl-1-hydroxypropyl)pyridine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry Applications
Antidiabetic Properties
Research indicates that pyridine derivatives, including 3-(2,2-Dimethyl-1-hydroxypropyl)pyridine, can enhance insulin sensitivity and exhibit antidiabetic effects. Studies have shown that derivatives of pyrrolo[3,4-c]pyridine can significantly increase insulin sensitivity in adipocytes, making them potential candidates for treating type 2 diabetes and related metabolic disorders . The mechanism involves the inhibition of aldose reductase, an enzyme linked to diabetic complications .
Anticancer Activity
Pyridine derivatives have also been investigated for their anticancer properties. For instance, compounds derived from pyrrolo[3,4-c]pyridine structures have demonstrated cytotoxic effects against various cancer cell lines, including ovarian and breast cancer . The structure-activity relationship (SAR) studies suggest that modifications in the substituents on the pyridine ring can enhance the anticancer efficacy of these compounds.
Antimicrobial Effects
The antimicrobial activity of pyridine derivatives has been documented in several studies. For example, certain derivatives have shown effectiveness against Mycobacterium tuberculosis and other pathogens. This highlights their potential as therapeutic agents in combating infectious diseases .
Organic Synthesis Applications
Synthesis of Novel Compounds
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of complex molecules with diverse functionalities. Recent methodologies have employed one-pot multicomponent reactions to synthesize new pyridine derivatives efficiently . This approach not only simplifies the synthetic process but also enhances yield and reduces waste.
Catalytic Applications
Pyridine derivatives are increasingly utilized as catalysts in organic reactions due to their ability to stabilize intermediates and facilitate reactions under mild conditions. The use of this compound as a catalyst in reactions such as cross-coupling and condensation has been explored, showcasing its potential in green chemistry initiatives .
Material Science Applications
Polymer Chemistry
In materials science, pyridine derivatives are being investigated for their role in synthesizing advanced polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in developing materials for electronic devices and coatings .
Data Tables
属性
CAS 编号 |
124009-64-9 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC 名称 |
2,2-dimethyl-1-pyridin-3-ylpropan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)9(12)8-5-4-6-11-7-8/h4-7,9,12H,1-3H3 |
InChI 键 |
HTHPRKBXKKWGMM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C1=CN=CC=C1)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













